glucagon receptor antagonists-1

Description

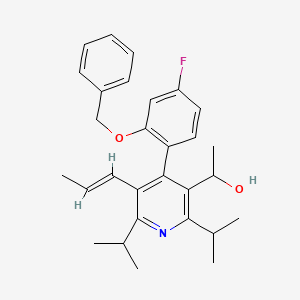

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERVQUFQZXZOBU-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Glucagon Receptor Antagonists

Molecular and Cellular Pharmacology of Glucagon (B607659) Receptor Antagonism

The human glucagon receptor (GCGR) is a protein that plays a pivotal role in glucose homeostasis by mediating the effects of the hormone glucagon. researchgate.net Primarily expressed in the liver, its activation triggers an increase in hepatic glucose production. researchgate.net Understanding its structure and signaling mechanism is crucial to comprehending how its antagonists function.

The glucagon receptor is a member of the secretin-like, or Class B, family of G-protein coupled receptors (GPCRs). proteopedia.orgnih.gov This family consists of 15 distinct receptors for peptide hormones in humans. proteopedia.orgnih.gov Like other GPCRs, the GCGR possesses a characteristic seven-transmembrane (7TM) helical domain that spans the cell membrane. proteopedia.orgnih.gov A key feature of Class B GPCRs is a large, globular N-terminal extracellular domain (ECD) of about 120 amino acids, which is essential for binding to their respective peptide ligands. proteopedia.orgnih.govnih.gov The structure of the GCGR's 7TM domain deviates from the more common Class A GPCRs, featuring a large ligand-binding pocket and a "stalk" region on the first transmembrane helix that extends above the membrane, helping to orient the ECD for hormone capture. nih.gov

The binding of glucagon to the GCGR initiates a cascade of intracellular signaling events. diabetesjournals.org This activation is primarily coupled to the Gαs subtype of heterotrimeric G-proteins. proteopedia.org The activated G-protein, in turn, stimulates the enzyme adenylate cyclase. proteopedia.orgwikipedia.orgnih.gov Adenylate cyclase catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP). researchgate.netnih.govdroracle.ai The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). nih.govdroracle.aidroracle.ai Once activated, PKA phosphorylates various downstream proteins and transcription factors, which ultimately carry out the metabolic effects of glucagon, including the stimulation of hepatic glucose production. nih.govdroracle.ai The GCGR can also couple to other G-proteins, such as Gαi and Gαq, leading to diverse cellular responses. eurekalert.org

Glucagon receptor antagonists function by blocking the receptor's signaling pathways. This inhibition can occur through two primary mechanisms: competitive and allosteric.

Competitive Inhibition : Competitive antagonists bind to the same site on the receptor as the natural ligand, glucagon, thereby directly competing with it and preventing its binding and subsequent receptor activation. khanacademy.org This type of inhibition is reversible, and its effect can be overcome by increasing the concentration of the agonist (glucagon). An example of a competitive antagonist is the human monoclonal antibody REMD 2.59, which competitively inhibits glucagon binding to the GCGR. nih.gov The small molecule Bay-27-9955 also functions as a competitive antagonist. portico.org

Allosteric Inhibition : Allosteric inhibitors bind to a site on the receptor that is distinct from the agonist-binding site. khanacademy.orgyoutube.com This binding induces a conformational change in the receptor that alters the shape of the active site, reducing its affinity for glucagon or preventing the conformational change necessary for receptor activation. youtube.com This mechanism is a form of non-competitive inhibition. youtube.com An example is the monoclonal antibody mAb7, which inhibits the GCGR by binding to two distinct sites on the ECD that are outside of the glucagon-binding cleft. nih.gov

Table 1: Comparison of Inhibition Mechanisms

| Feature | Competitive Inhibition | Allosteric Inhibition |

|---|---|---|

| Binding Site | Same as the natural ligand (orthosteric site) | A different site on the enzyme (allosteric site) |

| Mechanism | Physically blocks the ligand from binding to the active site. khanacademy.org | Induces a conformational change in the receptor, altering the active site's shape and function. youtube.com |

| Effect on Ligand Binding | Prevents ligand binding. | Can reduce the affinity of the ligand for the active site or prevent activation after binding. |

| Example Compound | REMD 2.59, Bay-27-9955 nih.govportico.org | mAb7 nih.gov |

Glucagon Receptor (GCGR) Structure and Signaling Pathways

Impact on Hepatic Glucose Production

The primary physiological consequence of antagonizing the glucagon receptor is the suppression of hepatic glucose production (HGP). diabetesjournals.orgnih.gov In the fasting state, glucagon is the main hormone responsible for maintaining blood glucose levels by promoting the liver to produce and release glucose. diabetesjournals.org By blocking glucagon's action, antagonists effectively reduce this glucose output from the liver, which is a key therapeutic goal in managing hyperglycemia. nih.govpnas.org Studies have demonstrated that GCGR inhibition lowers blood glucose primarily by reducing HGP. pnas.org For example, the antagonist Bay 27-9955 was shown to markedly blunt the increase in glucose production during periods of high glucagon levels in humans. nih.gov

A major component of hepatic glucose production is gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. researchgate.net Glucagon strongly promotes gluconeogenesis. researchgate.netdiabetesjournals.org The signaling cascade initiated by glucagon binding, particularly the activation of PKA, is central to this process. nih.gov PKA phosphorylates the cAMP response element-binding protein (CREB), a key transcription factor. nih.govnih.gov Phosphorylated CREB then promotes the transcription of genes encoding crucial gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase. diabetesjournals.orgnih.govdiabetesjournals.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Classification/Role |

|---|---|

| Bay-27-9955 | Small-molecule competitive glucagon receptor antagonist |

| Glucose-6-phosphatase | Key gluconeogenic enzyme |

| mAb7 | Monoclonal antibody, allosteric glucagon receptor antagonist |

| Phosphoenolpyruvate carboxykinase (PEPCK) | Key gluconeogenic enzyme |

Modulation of Glycogenolysis

Glucagon is a primary hormonal regulator of hepatic glucose production, exerting its effect by binding to the glucagon receptor (GCGR) on hepatocytes. nih.gov This binding initiates a signaling cascade that stimulates two key processes for increasing blood glucose levels: gluconeogenesis and glycogenolysis. nih.govdiabetesjournals.orgdiabetesjournals.org Glycogenolysis is the biochemical breakdown of glycogen, the stored form of glucose in the liver, into glucose-6-phosphate, which is then converted to free glucose and released into the bloodstream. diabetesjournals.org

Glucagon receptor antagonists function by competitively inhibiting the binding of glucagon to its receptor. diabetesjournals.org This blockade directly interferes with the glucagon-stimulated signaling pathway. As a result, the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP) are inhibited, which in turn prevents the activation of protein kinase A (PKA). nih.gov By disrupting this cascade, glucagon receptor antagonists effectively suppress glucagon-mediated glycogenolysis. nih.govdiabetesjournals.org This inhibition of hepatic glucose release from glycogen stores is a fundamental mechanism through which these antagonists contribute to lowering blood glucose levels. diabetesjournals.org Studies have demonstrated that these antagonists can block the ability of glucagon to stimulate glycogenolysis in primary human hepatocytes. diabetesjournals.org

Effects on Peripheral Glucose Metabolism

The antagonism of the glucagon receptor has significant downstream effects on insulin (B600854), a key hormone in glucose metabolism. A primary effect observed with the administration of glucagon receptor antagonists is an enhancement of glucose-stimulated insulin secretion. physiology.org For instance, treatment with a glucagon receptor antagonist monoclonal antibody (mAb) in diabetic mouse models resulted in increased fasting and post-glucose load insulin levels. bmj.com This insulin-promoting effect is believed to be mediated, at least in part, by the glucagon-like peptide-1 (GLP-1) receptor. frontiersin.orgmdpi.com

A critical and consistent finding associated with glucagon receptor antagonism is the significant interaction with the glucagon-like peptide-1 (GLP-1) system. GLP-1 is an incretin hormone known to stimulate glucose-dependent insulin secretion, inhibit glucagon release, and slow gastric emptying. bmj.comoup.com Blockade of the glucagon receptor leads to a notable elevation in circulating levels of active GLP-1 in both animal models and humans. bmj.comnih.govnih.govbohrium.comglucagon.com This elevation of GLP-1 is considered a key contributor to the glucose-lowering effects of glucagon receptor antagonists. physiology.orgbmj.comnih.gov

Table 1: Effects of Glucagon Receptor Antagonist (GCGR mAb) on Intestinal L-Cells in Diabetic Mice

| Parameter | Control Group | GCGR mAb Group | Finding |

| Plasma Active GLP-1 | Lower | Elevated | GCGR mAb increases circulating GLP-1. bmj.comnih.gov |

| Intestinal L-Cell Number | Baseline | Increased | Treatment increases the number of GLP-1-positive L-cells. bmj.comnih.gov |

| L-Cell Proliferation | Baseline | Promoted | GCGR mAb stimulates the proliferation of L-cells. bmj.comnih.govbohrium.com |

| Gut Epithelial Area | Baseline | Increased | An increase in the gut epithelial area was observed. bmj.comnih.govbohrium.com |

The therapeutic effects of glucagon receptor antagonists are significantly dependent on a functional GLP-1 receptor (GLP-1R) signaling pathway. physiology.org Studies have demonstrated that the glucose-lowering efficacy of a glucagon receptor antagonist is diminished in mice lacking the GLP-1 receptor (GLP-1R KO mice) or when co-administered with a GLP-1R antagonist like exendin-(9–39). physiology.orgnih.gov This indicates that the elevated GLP-1 levels must be able to signal through their cognate receptor to exert their full antihyperglycemic effect. physiology.org

Furthermore, the mechanism by which glucagon receptor blockade stimulates L-cell proliferation and GLP-1 production appears to involve an autocrine or paracrine feedback loop through the GLP-1 receptor itself. bmj.com L-cells not only secrete GLP-1 but also express GLP-1 receptors. bmj.com Research using specific inhibitors has shown that the GLP-1R/PKA signaling pathway is involved in the upregulation of L-cell proliferation and GLP-1 production induced by glucagon receptor antagonists. bmj.comnih.gov Blocking this pathway with a GLP-1R antagonist or a PKA inhibitor was found to diminish the proliferative effects of the glucagon receptor mAb on L-cells. bmj.comnih.gov This suggests that the initial increase in GLP-1, prompted by glucagon receptor blockade, further stimulates L-cell growth and GLP-1 production through a positive feedback mechanism involving the GLP-1 receptor. bmj.com

Preclinical Research and Development of Glucagon Receptor Antagonists

In Vitro Characterization and Efficacy Studies

Initial preclinical assessment of potential GCGR antagonists involves a series of in vitro assays to determine their binding characteristics and functional effects on cellular signaling pathways and metabolic processes.

Receptor Binding Affinity and Selectivity Assays

A crucial first step in the evaluation of a potential GCGR antagonist is to measure its ability to bind to the glucagon (B607659) receptor. This is typically done using receptor binding assays where the test compound competes with a radiolabeled form of glucagon for binding to membranes prepared from cells that overexpress the human glucagon receptor (hGCGR). diabetesjournals.org For instance, one study identified a novel antagonist, Compound 1, which inhibited the binding of ¹²⁵I-labeled glucagon to hGCGR with a half-maximal inhibitory concentration (IC₅₀) of 181 ± 10 nmol/l. diabetesjournals.org In contrast, a structurally similar compound, Compound 2, was found to be ineffective. diabetesjournals.org

These assays are critical for determining the potency of the antagonist. For example, biaryl amide glucagon receptor antagonists have been identified with a Ki value of 11 nM. bindingdb.org Furthermore, selectivity is a key consideration. Assays are often performed to ensure that the antagonist does not bind to other related receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) or the glucose-dependent insulinotropic polypeptide receptor (GIPR), to avoid off-target effects. creative-biolabs.com The discovery of allosteric antagonists, which bind to sites on the receptor distinct from the glucagon binding site, has also been a focus of research. nih.gov

| Compound | Assay Type | Receptor | Key Finding |

| Compound 1 | ¹²⁵I-glucagon binding assay | Human Glucagon Receptor (hGCGR) | IC₅₀ of 181 ± 10 nmol/l diabetesjournals.org |

| Biaryl Amide Antagonist | Ki determination | Glucagon Receptor | Ki of 11 nM bindingdb.org |

| Dauricine | Molecular docking and cell-based assays | Glucagon Receptor | Identified as a potential GCGR antagonist acs.org |

| mAb7 (monoclonal antibody) | Cell-based assays | Glucagon Receptor | Allosteric inhibitor nih.gov |

Functional Assays for cAMP Production Inhibition

Glucagon exerts its effects primarily through the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic AMP (cAMP). diabetesjournals.orgeurofinsdiscovery.com Therefore, a key functional characteristic of a GCGR antagonist is its ability to inhibit glucagon-stimulated cAMP production. nih.gov

Functional assays are conducted in cell lines, such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells, that have been engineered to express the hGCGR. diabetesjournals.orgnih.gov In these assays, cells are treated with the antagonist before being stimulated with glucagon, and the subsequent change in cAMP levels is measured. For example, Compound 1 was shown to increase the concentration of glucagon required to achieve a half-maximal effect on adenylyl cyclase stimulation, with a KDB value of 81 ± 11 nmol/l. diabetesjournals.org Similarly, peptide-based antagonists like des-His¹[Glu⁹]glucagon amide have been shown to effectively curtail glucagon-induced cAMP responses. researchgate.net FRET-based assays have also been employed to monitor cAMP production in real-time, confirming the inhibitory action of antagonists like LY2409021 and MK-0893 on glucagon-stimulated cAMP increases. nih.gov

| Antagonist | Cell Line | Assay Type | Key Finding |

| Compound 1 | CHO-hGCGR | Adenylyl cyclase stimulation | KDB of 81 ± 11 nmol/l diabetesjournals.org |

| des-His¹[Glu⁹]glucagon amide | RINm5F cells | cAMP production | Curtailed glucagon-induced cAMP response researchgate.net |

| LY2409021 | HEK293-GluR | FRET-based cAMP assay | Dose-dependently blocked glucagon-induced cAMP production nih.gov |

| MK-0893 | INS-1 832/13 cells | FRET-based cAMP assay | Inhibited GLP-1-stimulated cAMP production nih.gov |

Hepatocyte-based Glycogenolysis Inhibition

The primary physiological role of glucagon is to stimulate the liver to produce glucose, a process that involves both glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the synthesis of new glucose). nih.govpatsnap.com Therefore, the ability of a GCGR antagonist to block glucagon-induced glycogenolysis in isolated liver cells (hepatocytes) is a critical measure of its efficacy. nih.gov

Studies using primary human hepatocytes have demonstrated that GCGR antagonists can effectively block glucagon-mediated glycogenolysis. diabetesjournals.org For example, Compound 1 was shown to inhibit this process. diabetesjournals.org Another study using isolated rat hepatocytes found that the Rp diastereomer of adenosine (B11128) cyclic 3',5'-phosphorothioate (Rp cAMPS) could inhibit glucagon-induced glucose production by acting as a cAMP antagonist. nih.gov Real-time measurements in perfused mouse livers have further confirmed that antagonists like Compound 1 can block glucagon-induced glycogenolysis in a dose-dependent manner. diabetesjournals.org

| Antagonist | System | Key Finding |

| Compound 1 | Primary human hepatocytes | Blocked glucagon-mediated glycogenolysis diabetesjournals.org |

| Compound 1 | Perfused mouse liver | Dose-dependent inhibition of glucagon-induced glycogenolysis diabetesjournals.org |

| Rp cAMPS | Isolated rat hepatocytes | Inhibited glucagon-induced glucose production nih.gov |

In Vivo Efficacy in Animal Models of Diabetes

Following successful in vitro characterization, promising GCGR antagonists are evaluated in animal models of diabetes to assess their therapeutic potential in a more complex physiological setting.

Rodent Models of Type 1 and Type 2 Diabetes

Rodent models are extensively used to study the in vivo effects of GCGR antagonists. These include models of both type 1 diabetes (T1D), often induced by streptozotocin (B1681764) (STZ) which destroys pancreatic β-cells, and type 2 diabetes (T2D), such as the genetically obese and diabetic Leprdb/db and Lepob/ob mice. nih.govnih.govdiabetesjournals.org

In models of T2D, treatment with GCGR antagonists like the monoclonal antibody REMD 2.59 has been shown to suppress hepatic glucose production, improve glycemia, and enhance insulin (B600854) action in both the liver and skeletal muscle. nih.govnih.gov Similarly, peptide-based antagonists such as desHis¹Pro⁴Glu⁹-glucagon have demonstrated the ability to reverse aspects of diabetes in high-fat-fed and obese diabetic mice. doi.org Studies in T1D models have shown that blocking glucagon action, either through genetic knockout of the receptor or with antagonists, can prevent the severe hyperglycemia and metabolic derangements associated with insulin deficiency. diabetesjournals.org For instance, glucagon receptor knockout mice with STZ-induced β-cell destruction did not develop the lethal diabetic phenotype seen in their wild-type counterparts. diabetesjournals.org Furthermore, treatment with a GCGR monoclonal antibody in both T2D and T1D mouse models led to lowered blood glucose levels and increased plasma insulin. diabetesjournals.org

| Antagonist/Model | Diabetes Type | Key Findings |

| REMD 2.59 | Type 2 (Leprdb/db and Lepob/ob mice) | Suppressed hepatic glucose production, improved glycemia, enhanced insulin action. nih.govnih.gov |

| desHis¹Pro⁴Glu⁹-glucagon | Type 2 (High-fat-fed and ob/ob mice) | Improved glycemic control and insulin sensitivity. doi.org |

| Glucagon Receptor Knockout | Type 1 (STZ-induced) | Prevented hyperglycemia and other diabetic manifestations. diabetesjournals.org |

| GCGR monoclonal antibody | Type 1 and Type 2 (STZ-induced and db/db mice) | Lowered blood glucose, increased plasma insulin. diabetesjournals.org |

Non-Human Primate Models

Non-human primates, due to their physiological similarities to humans, provide a valuable translational model for evaluating the efficacy of GCGR antagonists. nih.gov Studies in diabetic non-human primates have shown that glucagon receptor blockade can effectively normalize blood glucose levels. pnas.org For example, the human monoclonal antibody REGN1193 has demonstrated effective glucose control in diabetic monkeys. pnas.org The use of these models is crucial for confirming the therapeutic potential of GCGR antagonists before proceeding to human clinical trials.

Impact on Glucose Excursions and Glycemic Control

The antagonism of the glucagon receptor (GCGR) is a therapeutic strategy aimed at mitigating the hyperglycemic effects of glucagon, a key hormone in glucose homeostasis. diabetesjournals.org In diabetic states, excessive glucagon signaling contributes significantly to elevated blood glucose levels. nih.govglucagon.com Preclinical studies have consistently demonstrated that blocking the glucagon receptor can lead to substantial improvements in glycemic control.

In various diabetic and normal animal models, the administration of glucagon receptor antagonists effectively reduces blood glucose levels. nih.gov This is achieved by inhibiting glucagon-stimulated hepatic glucose production, namely glycogenolysis and gluconeogenesis. diabetesjournals.orgnih.gov For instance, in mice genetically engineered to express the human glucagon receptor, specific antagonists can blunt the sharp rise in blood glucose that typically follows a glucagon challenge. nih.govacs.org Studies in db/db mice, a model for type 2 diabetes, showed that treatment with a GCGR antagonist significantly lowered blood glucose, triglycerides, and free fatty acids, while also improving glucose tolerance. nih.gov

Novel Approaches in Glucagon Receptor Antagonist Discovery

The quest for effective glucagon receptor antagonists has led to the exploration of several innovative molecular strategies. nih.govnih.gov These novel approaches aim to inhibit glucagon signaling with high specificity and efficacy, moving beyond traditional drug discovery methods. The primary strategies that have emerged include the development of small molecule inhibitors, the generation of highly specific monoclonal antibodies, and the use of antisense oligonucleotides to suppress receptor synthesis. nih.govresearchgate.net Each of these modalities offers a distinct mechanism for disrupting the glucagon pathway and has shown promise in preclinical models for improving glucose metabolism. nih.govresearchgate.net

Small molecule antagonists are chemically synthesized compounds designed to bind to the glucagon receptor and block its activation by glucagon. nih.govnih.gov These molecules can act as competitive or allosteric inhibitors. nih.gov Numerous classes of small molecule antagonists have been reported, including derivatives of β-alanine, aminobenzimidazoles, and pyrazoles. nih.govacs.org

Preclinical studies have validated the potential of these compounds. For example, Compound 1 (Cpd 1), a non-peptide antagonist, was shown to inhibit glucagon binding to its human receptor and block glucagon-mediated glycogenolysis in primary human hepatocytes. diabetesjournals.orgnih.gov When administered to mice, it effectively blunted the hyperglycemic response to an exogenous glucagon challenge. diabetesjournals.org Another potent small molecule, MK-0893, demonstrated high binding affinity and selective antagonism of the human glucagon receptor. acs.org In preclinical mouse models, including diet-induced obese (ob/ob) mice, MK-0893 significantly reduced both acute and chronic ambient glucose levels. acs.org The development of orally available small molecule antagonists represents a particularly attractive therapeutic approach for managing diabetes. nih.govnih.gov

Table 1: Preclinical Findings for Small Molecule Glucagon Receptor Antagonists

Monoclonal antibodies (mAbs) represent a highly specific approach to antagonizing the glucagon receptor. nih.govresearchgate.net These engineered proteins are designed to bind to the extracellular domain of the glucagon receptor, thereby preventing glucagon from binding and initiating its signaling cascade. nih.gov The high specificity of mAbs can potentially reduce off-target effects.

In preclinical models, anti-GCGR mAbs have demonstrated robust glucose-lowering effects. researchgate.net Treatment with the human GCGR monoclonal antibody REMD 2.59 lowered blood glucose in multiple diabetic mouse models, including streptozotocin-induced type 1 diabetic mice. Another study using a different anti-GCGR monoclonal antibody (mAb B) found that its ability to improve glucose tolerance was dependent on a functional GLP-1 receptor, suggesting an indirect mechanism involving the stimulation of pancreatic GLP-1 synthesis and processing. nih.gov These antibody-based therapies have shown efficacy in improving glycemic control in both rodent and primate models of diabetes, supporting their development as potential therapeutics. researchgate.net

Table 2: Preclinical Findings for Monoclonal Antibody Glucagon Receptor Antagonists

Antisense oligonucleotides (ASOs) offer a genetic-level approach to inhibiting glucagon signaling. nih.govresearchgate.net ASOs are short, synthetic strands of nucleic acids that bind to a specific messenger RNA (mRNA) sequence. By binding to the glucagon receptor mRNA, ASOs prevent the translation of this mRNA into a functional receptor protein, effectively reducing the number of receptors on the cell surface. nih.gov

Table 3: Preclinical Findings for Antisense Oligonucleotide Glucagon Receptor Antagonists

Clinical Development of Glucagon Receptor Antagonists

Phase 1 and Phase 2 Clinical Trial Outcomes

Early-phase clinical trials have been crucial in evaluating the initial safety, tolerability, and effectiveness of glucagon (B607659) receptor antagonists in both healthy individuals and those with type 2 diabetes. diabetesincontrol.com

Phase 1 and 2 studies have consistently demonstrated the glucose-lowering effects of glucagon receptor antagonists. For instance, in a phase 2b study of LY2409021, doses of 10 mg and 20 mg led to a dose-dependent improvement in blood sugar levels that was maintained over a 24-week period. nih.gov Notably, one-third of the participants achieved an HbA1c level below 6.5%, and half reached a level below 7%. nih.gov Fasting plasma glucose (FPG) was also significantly reduced across all tested doses. nih.gov

Another investigational drug, LGD-6972 (now known as RVT-1502), also showed promise in early trials. In a phase 1 trial, FPG was reduced from baseline in a dose-dependent manner, with decreases ranging from 41.04 mg/dL to 48.96 mg/dL in the 5 mg and 15 mg daily dosage groups, respectively. diabetesincontrol.com Projections from these findings suggested a potential HbA1c reduction of as much as 1.5% with long-term use. diabetesincontrol.com A subsequent 12-week study with RVT-1502 in patients with type 2 diabetes uncontrolled on metformin (B114582) monotherapy confirmed these findings, showing significant reductions in both HbA1c and FPG. diabetesjournals.org

The proof-of-concept that blocking the glucagon receptor can improve glucose control in individuals with type 2 diabetes has been firmly established through these human trials. nih.gov

Table 1: Summary of Glycemic Control Improvements in Phase 1 & 2 Trials

| Compound | Trial Phase | Key Findings |

| LY2409021 | Phase 2b | Dose-dependent improvement in glycemia over 24 weeks. nih.gov One-third of patients achieved HbA1c <6.5%. nih.gov |

| LGD-6972 (RVT-1502) | Phase 1 | Dose-dependent reduction in FPG (-41.04 mg/dL to -48.96 mg/dL). diabetesincontrol.com |

| RVT-1502 | 12-week Study | Significant reductions in HbA1c and FPG in patients on metformin. diabetesjournals.org |

| MK-0893 | Phase 2 | Placebo-subtracted changes in HbA1c were observed in a 12-week dose-ranging study. researchgate.net |

This table is for informational purposes only and is not exhaustive of all clinical trial data.

In preclinical models, treatment with antibodies against the glucagon receptor has been shown to improve glycemic control significantly, often better than insulin (B600854) monotherapy alone, by minimizing glucose fluctuations. nih.gov Studies with LY2409021 have also suggested a potential for these antagonists to reduce the need for insulin in patients with type 1 diabetes. nih.gov

A study combining the SGLT2 inhibitor dapagliflozin (B1669812) with the glucagon receptor antagonist volagidemab in adults with type 1 diabetes demonstrated improved average glucose and time in range without increasing hypoglycemia. diabetesjournals.org This combination therapy also led to a decrease in total daily insulin use. diabetesjournals.org

Clinical Trial Challenges and Discontinuations

Despite the promising efficacy data, the clinical development of several glucagon receptor antagonists has been halted due to various challenges, primarily related to adverse events observed in trials. nih.govresearchgate.net

While showing potential, glucagon receptor antagonists have been associated with a range of side effects that have raised concerns and, in some cases, led to the discontinuation of their development. researchgate.net

One of the most consistently observed side effects of treatment with glucagon receptor antagonists is an increase in liver enzymes, specifically serum aminotransferases like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov In the phase 2a study of LY2409021, three out of 85 patients showed ALT levels more than three times the upper limit of normal. nih.gov In the subsequent phase 2b study, this number rose to eight out of 191 patients. nih.gov While these elevations were generally reversible and not associated with other signs of liver injury, they remain a significant concern. diabetesjournals.org The development of some glucagon receptor antagonists has been stopped due to these observed increases in liver enzymes. nih.govresearchgate.net

Table 2: Common Adverse Events in Glucagon Receptor Antagonist Trials

| Adverse Event | Key Findings |

| Hypoglycemia | Symptomatic events reported, but incidence not statistically different from placebo in some trials. nih.gov No severe events in certain studies. diabetesincontrol.comnih.gov |

| Increased Serum Aminotransferases (ALT/AST) | A commonly observed side effect. nih.gov Some patients experienced elevations more than three times the upper limit of normal. nih.gov This has led to the discontinuation of some drug development programs. nih.govresearchgate.net |

This table summarizes general findings and may not reflect the adverse event profile of every glucagon receptor antagonist.

Concerns with Alpha-Cell Hyperplasia

A significant concern that has emerged during the clinical development of glucagon receptor antagonists (GRAs) is the potential for pancreatic alpha-cell hyperplasia. nih.govnih.gov This condition is characterized by an increased number of alpha-cells, the pancreatic cells responsible for producing glucagon. nih.gov The phenomenon has been consistently observed in preclinical models and has been noted in humans with inactivating mutations of the glucagon receptor (GCGR). nih.govnih.govbioscientifica.com

The underlying mechanism for this hyperplasia is thought to involve a disruption of the liver-alpha-cell feedback loop. nih.govbioscientifica.com Glucagon's primary role is to act on the liver to stimulate glucose production, a process that involves the breakdown of amino acids (gluconeogenesis). nih.govbioscientifica.com When glucagon receptors in the liver are blocked by an antagonist, this process is inhibited, leading to an accumulation of amino acids in the circulation (hyperaminoacidemia). nih.govnih.govbioscientifica.com These elevated amino acid levels are believed to act as a signal that stimulates the proliferation and growth of pancreatic alpha-cells. nih.govbioscientifica.com Studies in mice with genetic deletion of the glucagon receptor have shown that this alpha-cell expansion is driven by the self-renewal of existing alpha-cells rather than the recruitment of progenitor cells. nih.gov

This concern is not merely theoretical; it is supported by extensive research across different models:

Genetic Models: Mice with a germline knockout of the glucagon receptor gene exhibit a significant increase in alpha-cell mass. nih.gov Similarly, liver-specific inactivation of the receptor produces a comparable hyperplastic phenotype, supporting the liver's central role in this feedback mechanism. nih.govnih.gov

Human Studies: Individuals with a rare genetic disorder causing non-functional glucagon receptors (a condition known as Mahvash disease) display massive alpha-cell hyperplasia and hyperglucagonemia. nih.govbioscientifica.comfrontiersin.org

Pharmacological Studies: Administration of GRAs to young mice potently stimulates alpha-cell proliferation. nih.gov

The most severe concern associated with this induced hyperplasia is the potential for malignant transformation into neuroendocrine tumors, specifically glucagonomas. nih.gov While this has been a theoretical risk, the long-term consequences of sustained alpha-cell proliferation from GRA therapy in humans remain a key area of investigation. nih.govnih.gov However, some research suggests that the proliferative response of alpha-cells may be restricted with advanced age, which could have implications for treating older patient populations. nih.gov

| Model/Study Type | Key Findings | Reference |

|---|---|---|

| Glucagon Receptor Knockout Mice | Exhibit significant alpha-cell hyperplasia and hyperglucagonemia. | nih.gov |

| Liver-Specific GCGR Inactivation (Mice) | Phenocopies the alpha-cell hyperplasia seen in global knockout mice, indicating a liver-derived signal. | nih.govnih.gov |

| Humans with GCGR Mutations | Show massive alpha-cell hyperplasia, hyperglucagonemia, and elevated plasma amino acids. | nih.govbioscientifica.com |

| Zebrafish GCGR-deficient model | Develops robust alpha-cell hyperplasia at an early stage, providing a platform for studying the mechanism. | nih.gov |

| Phase 2 Clinical Trial (LY2409021) | GRA therapy was associated with dose-dependent increases in total glucagon-like peptide 1 (GLP-1). Alpha-cell hyperplasia is noted as the most severe concern for the drug class. | nih.gov |

Emerging Compounds and Strategies in Clinical Pipelines

Despite the challenges, the therapeutic potential of targeting the glucagon receptor continues to drive the development of new compounds and innovative strategies. The proof-of-concept that antagonizing the glucagon receptor can improve glycemic control in patients with type 2 diabetes has been established in human clinical trials. nih.govnih.gov The approaches being investigated are diverse, aiming to optimize efficacy while mitigating potential risks. nih.govdiabetesjournals.org

The primary strategies in clinical development include:

Small-Molecule Antagonists: These are orally available compounds that work through allosteric or competitive inhibition of the glucagon receptor. nih.govdiabetesjournals.org They represent the most common approach, with numerous candidates having entered clinical trials. nih.govnih.gov

Monoclonal Antibodies: These are fully human antibodies designed to target and block the glucagon receptor. nih.govdiabetesjournals.org This strategy offers high specificity and a longer duration of action, potentially reducing side effects associated with off-target activity. diabetesjournals.org

Antisense Oligonucleotides (ASOs): This innovative approach involves designing ASOs to downregulate the expression of the glucagon receptor gene itself, thereby reducing the number of receptors available to bind glucagon. nih.govdiabetesjournals.org

Several specific compounds have progressed through Phase I and II clinical trials, providing valuable insights into the therapeutic class. While the development of some has been discontinued (B1498344), new candidates continue to emerge. nih.gov

| Compound | Type | Development Highlights | Reference |

|---|---|---|---|

| LY2409021 | Small Molecule | Underwent one of the largest and longest Phase 2 trials for a GRA. It demonstrated dose-dependent improvements in glycemia without the cholesterol side effects seen with earlier compounds. | nih.govdiabetesjournals.org |

| MK-0893 | Small Molecule | A potent and selective GRA that effectively blunted glucagon-induced glucose elevation in preclinical models (hGCGR mice and rhesus monkeys) and was selected for further clinical evaluation. | acs.org |

| RVT-1502 | Small Molecule | In a Phase 2 trial, it lowered A1c levels in patients with type 2 diabetes over 12 weeks without causing severe hypoglycemia. | gertitashkomd.com |

| Bay 27-9955 | Small Molecule | Demonstrated to be an effective glucagon antagonist in humans, markedly blunting the rise in plasma glucose and glucose production in response to hyperglucagonemia. | nih.gov |

| JNJ-46207382 | Small Molecule | A novel GRA used in preclinical studies to assess age-related effects on alpha-cell proliferation. | nih.gov |

The ongoing research focuses on finding a balance between the glycemic benefits of glucagon receptor antagonism and the long-term implications, particularly concerning the pancreas. nih.gov The newer strategies and compounds aim to achieve this balance, potentially offering a novel therapeutic option for diabetes management in the future. nih.govnih.gov

Therapeutic Potential and Future Directions for Glucagon Receptor Antagonists

Potential in Type 1 Diabetes Management

In type 1 diabetes, the absence of insulin (B600854) is accompanied by inappropriately high levels of glucagon (B607659), which exacerbates hyperglycemia. researchgate.netnih.gov Glucagon receptor antagonists offer a novel therapeutic strategy by directly targeting this hyperglucagonemia.

A significant challenge in managing type 1 diabetes is glycemic variability, characterized by extreme fluctuations between high and low blood glucose levels. researchgate.netnih.gov Aberrant glucagon secretion is a major contributor to this volatility. researchgate.netnih.gov Glucagon receptor antagonists have shown promise in minimizing these glycemic excursions. nih.gov In rodent models of type 1 diabetes, treatment with antibodies against the glucagon receptor has been shown to improve glycemic control to a greater extent than insulin monotherapy alone, primarily by reducing glycemic oscillations and maintaining glucose levels within a stable range. nih.gov

By mitigating the hyperglycemic effects of glucagon, glucagon receptor antagonists can lessen the burden on exogenous insulin therapy. pnas.org Studies in animal models of type 1 diabetes have demonstrated that blocking glucagon action can significantly reduce or even eliminate the need for insulin to maintain normal blood glucose levels. escholarship.org For instance, in mice with complete insulin deficiency, glucagon receptor knockout or administration of a glucagon receptor antagonist restored euglycemia. escholarship.org Clinical trials in humans have also shown that glucagon receptor antagonism can diminish insulin requirements. pnas.org A phase 2 study of volagidemab, a monoclonal glucagon receptor antibody, in adults with type 1 diabetes showed a reduction in total daily insulin use at week 12. nih.gov Similarly, a single dose of volagidemab in participants with type 1 diabetes reduced exogenous insulin requirements by 26%. escholarship.org

Table 1: Impact of Glucagon Receptor Antagonists on Insulin Requirements in Type 1 Diabetes

| Compound/Intervention | Study Population | Key Finding on Insulin Reduction |

|---|---|---|

| Glucagon Receptor Knockout | Mouse model of T1D | Eliminated the need for exogenous insulin to maintain euglycemia. escholarship.org |

| Volagidemab (single dose) | Humans with T1D | 26% reduction in exogenous insulin requirements. escholarship.org |

| Volagidemab (12 weeks) | Humans with T1D | Reduction in total daily insulin use. nih.gov |

| LY2409021 | Humans with T1D | Diminished the need for insulin (reported in conference proceedings). nih.gov |

Potential in Type 2 Diabetes Management

In type 2 diabetes, elevated glucagon levels contribute significantly to hyperglycemia by increasing hepatic glucose production. nih.govtandfonline.com Glucagon receptor antagonists represent a targeted approach to counteract this pathological process. nih.govtandfonline.comontosight.ai

Clinical studies have demonstrated the efficacy of glucagon receptor antagonists in improving glycemic control in patients with type 2 diabetes. ontosight.ainih.gov These agents work by blocking the glucagon receptor, which leads to a decrease in glucose production by the liver. ontosight.ai Phase 2 clinical trials of the small-molecule glucagon receptor antagonist LY2409021 showed its effectiveness and safety in treating type 2 diabetes. diabetesjournals.org Similarly, another investigational antagonist, MK-0893, produced statistically significant reductions in hemoglobin A1c in patients with type 2 diabetes. mdedge.com The administration of a human glucagon receptor monoclonal antibody, REMD 2.59, for 12 weeks in diabetic mice resulted in lower blood glucose levels and improved glucose tolerance. bmj.com

Table 2: Efficacy of Glucagon Receptor Antagonists in Type 2 Diabetes

| Compound | Study Population | Key Efficacy Outcome |

|---|---|---|

| LY2409021 | Humans with T2D | Effective and safe in phase 2a and 2b trials. diabetesjournals.org |

| MK-0893 | Humans with T2D | Statistically significant reductions in HbA1c. mdedge.com |

| REMD 2.59 | Diabetic mice | Lowered blood glucose and improved glucose tolerance. bmj.com |

| [1-Na-trinitrophenylhistadine, 12-homoarginine]glucagon (THG-glucagon) | Streptozotocin-induced diabetic rats | 67% drop in glucose levels within 5 minutes. tandfonline.com |

Other Potential Therapeutic Applications

The therapeutic potential of glucagon receptor antagonists extends beyond glycemic control, with emerging evidence suggesting benefits for cardiovascular health.

Recent research has begun to uncover the potential cardioprotective effects of blocking glucagon signaling. A 2024 study highlighted that glucagon signaling was a top-ranked pathway affected in cardiomyocytes associated with heart failure with preserved ejection fraction (HFpEF). ahajournals.org Treatment with a glucagon receptor antagonist was found to significantly ameliorate the progression of HFpEF-related pathological features in two independent preclinical models. ahajournals.org Furthermore, systemic inhibition of glucagon signaling with the antagonist REMD 2.59 improved cardiac diastolic function in established HFpEF. ahajournals.org This was associated with a marked reversal of both diastolic dysfunction and cardiac hypertrophy, along with improvements in systemic glucose metabolism. ahajournals.org

Combination Therapies and Poly-pharmacology

The strategy of targeting multiple hormonal pathways simultaneously, known as poly-pharmacology, is a burgeoning area in metabolic disease therapy. This approach aims to achieve synergistic effects on glucose control and weight loss that surpass what can be achieved with a single agent.

The integration of glucagon receptor antagonism with glucagon-like peptide-1 (GLP-1) receptor agonism is a leading strategy in the development of next-generation therapies for obesity and type 2 diabetes. jomes.org GLP-1 receptor agonists are established treatments that enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety. jomes.orgnews-medical.net Combining this action with a glucagon receptor antagonist, which directly blocks the glucagon receptor (GCGR) to reduce hepatic glucose production, presents a powerful dual-pronged approach. jomes.orgnih.gov

This integration is being explored through two primary methods:

Co-administration of separate agents: This involves using a glucagon receptor antagonist alongside a GLP-1 receptor agonist. Studies have examined the combined use of GLP-1 receptor agonists with sodium-glucose cotransporter-2 (SGLT-2) inhibitors, demonstrating that combining drugs with different mechanisms can lead to additive benefits in cardiovascular and renal outcomes. nih.govbmj.com A similar principle applies to a GLP-1 and GCGR antagonist combination.

Unimolecular co-agonists: These are single molecules engineered to act on multiple receptors. For instance, dual agonists targeting both the GLP-1 receptor and the glucagon receptor have been developed. nih.gov Preclinical studies with such co-agonists have shown promising results, normalizing adiposity and improving both insulin sensitivity and glucose tolerance in diet-induced obese mice. jomes.org The development of unimolecular polypharmacology, including blockbuster drugs like tirzepatide (a dual GIP/GLP-1 receptor agonist), has highlighted the profound efficacy of targeting multiple pathways simultaneously to manage metabolic diseases. researchgate.netannualreviews.org Some research has even progressed to triagonists that target GLP-1, GIP, and glucagon receptors, which have demonstrated superior effects on weight loss and glucose tolerance in preclinical models compared to dual agonists. jomes.org

The rationale for this combination is strong; GLP-1 and glucagon have some opposing effects on glucose homeostasis, and modulating both can lead to improved outcomes. nih.gov Clinical experiments in humans have shown that combining glucagon and GLP-1 can synergistically increase resting energy expenditure and insulin levels. jomes.org

Future Research Directions and Unexplored Avenues

While the therapeutic potential of glucagon receptor antagonists is clear, several areas require further investigation to optimize their clinical application and unlock their full benefits.

A critical future direction is the establishment of long-term safety and efficacy for glucagon receptor antagonists. Many early small-molecule antagonists were discontinued (B1498344) during development, preventing the accumulation of long-term data. nih.gov Future clinical trials must be designed to assess not only glycemic control but also the broader, long-term impact on cardiovascular health, renal function, and other potential comorbidities.

Large observational studies and cardiovascular outcome trials for GLP-1 receptor agonists have set a precedent, demonstrating significant long-term protective effects on cardiovascular and renal health in individuals with and without type 2 diabetes. nih.govdroracle.aidiabetesjournals.orgresearchgate.net For instance, GLP-1 RA treatment has been associated with a significantly lower risk of all-cause mortality, ischemic heart disease, heart failure, and stroke. nih.govresearchgate.net Similar comprehensive, long-term studies will be essential for any glucagon receptor antagonist moving towards clinical practice to ensure a favorable benefit-risk balance. nih.gov

The clinical response to hormone-based therapies can vary significantly among individuals, suggesting that genetic factors play a crucial role. nih.gov Research into the GLP-1 receptor (GLP1R) has shown that certain genetic polymorphisms, or variations in the gene, are associated with different therapeutic responses to GLP-1 receptor agonists. nih.gov For example, the GLP1R rs3765467 polymorphism is linked to a more pronounced reduction in HbA1c in Chinese patients with type 2 diabetes who carry the GG genotype. nih.gov Another polymorphism, T149M, has been shown to result in a GLP-1 receptor with reduced responsiveness to agonists. pharmgkb.org

A key future avenue of research is to investigate similar genetic and polymorphic considerations for the glucagon receptor. Identifying polymorphisms in the glucagon receptor gene (GCGR) could help predict a patient's response to antagonist therapy, allowing for more personalized treatment strategies. This area remains largely unexplored but holds significant promise for optimizing therapeutic outcomes.

G protein-coupled receptors (GPCRs), like the glucagon receptor, can activate multiple intracellular signaling pathways. acs.org The concept of "biased agonism" describes how certain ligands can preferentially activate one pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), leading to distinct biological effects. nih.govdrgpcr.com This phenomenon is a major focus in drug discovery as it offers a way to fine-tune a drug's action to maximize therapeutic benefits while minimizing unwanted effects. bioscientifica.com

For example, in dual agonists for the GLP-1 and glucagon receptors, different peptides have been shown to have distinct biased agonism profiles. nih.gov Some GLP-1/glucagon co-agonists are biased towards cAMP generation over β-arrestin recruitment at the GLP-1 receptor, which may contribute to their enhanced insulin-releasing effects. diabetesjournals.org Future research will focus on engineering glucagon receptor antagonists or dual-modulators with specific biased signaling profiles. By refining receptor specificity in this manner, it may be possible to create more potent and targeted therapies. nih.gov

The initial development of glucagon receptor antagonists focused on peptide derivatives and small molecules. nih.govulster.ac.uk However, the field is expanding to include a variety of novel molecular entities, each with unique properties and potential advantages. nih.gov

Monoclonal Antibodies: These are highly specific antibodies that block the glucagon receptor. Volagidemab is a fully human monoclonal antibody that inhibits the interaction between glucagon and its receptor. nih.govdiabetesjournals.org Another example, REMD 2.59, has been shown to improve glycemic control and increase circulating GLP-1 levels in diabetic animal models. bmj.com

Antisense Oligonucleotides: This innovative approach involves designing molecules that inhibit the expression of the glucagon receptor gene itself, thereby reducing the number of receptors available to be activated. nih.gov

Small-Molecule Antagonists: Research continues to identify novel, non-peptidic small molecules that can effectively block the glucagon receptor, with computer-aided drug design playing a significant role in their discovery. nih.govnih.gov

Alongside new molecules, the development of novel drug delivery systems is crucial. The trend towards oral formulations, as seen with the development of oral GLP-1 inhibitors like orforglipron, represents a significant area of future exploration for glucagon receptor antagonists to improve patient convenience and adherence. obesitymedicine.org

Q & A

Q. How are hydrogel-based immunosensors applied in GRA pharmacokinetic studies?

- Answer: Functionalize redox hydrogels with anti-GRA antibodies for electrochemical detection. Use SPR or electrochemiluminescence to measure binding kinetics in serum. Compare sensitivity to ELISA, ensuring detection limits <1 pM and minimal cross-reactivity with metabolites .

Methodological Notes

- Data Contradictions: highlights discrepancies in GLP-1R antibody specificity; apply orthogonal validation (e.g., CRISPR-KO controls) when studying receptor localization.

- Emerging Tools: Leverage cryo-EM for dynamic receptor conformations and single-cell RNA-seq to map GRA effects on islet cell heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.